REACTION_CXSMILES
|
S(=O)(=O)(O)O.Br.N[C:8]1[C:16]([F:17])=[CH:15][C:14]([Br:18])=[CH:13][C:9]=1[C:10]([OH:12])=[O:11].Cl.N([O-])=O.[Na+].[I-:24].[K+]>O>[Br:18][C:14]1[CH:15]=[C:16]([F:17])[C:8]([I:24])=[C:9]([CH:13]=1)[C:10]([OH:12])=[O:11] |f:1.2,4.5,6.7|
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Name
|
|
Quantity
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47 mL
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Type
|
reactant
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Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
|
16.34 g
|
Type
|
reactant
|
Smiles
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Br.NC1=C(C(=O)O)C=C(C=C1F)Br
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Name
|
|
Quantity
|
12.45 mL
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Type
|
reactant
|
Smiles
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Cl
|
Name
|
|
Quantity
|
3.58 g
|
Type
|
reactant
|
Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
|
O
|
Name
|
|
Quantity
|
17.23 g
|
Type
|
reactant
|
Smiles
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[I-].[K+]
|
Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
ice water
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
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The resulting slurry was stirred at 0° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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was added dropwise
|
Type
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STIRRING
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Details
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The solution was stirred
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Type
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TEMPERATURE
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Details
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to warm to RT
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Type
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FILTRATION
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Details
|
the resulting precipitate was filtered
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Type
|
WASH
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Details
|
The black solid was washed with well water
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Type
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CUSTOM
|
Details
|
to give a dark brown solid which
|
Type
|
CUSTOM
|
Details
|
was dried in a vacuum oven at 50° C. for 12 hours
|
Duration
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12 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
BrC=1C=C(C(=C(C(=O)O)C1)I)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |